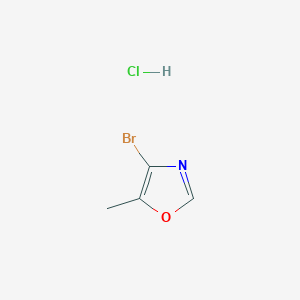![molecular formula C11H24ClN3O2 B2593217 N-Methyl-2-(methylamino)-N-[3-(methylamino)-3-oxopropyl]pentanamide;hydrochloride CAS No. 2580186-38-3](/img/structure/B2593217.png)
N-Methyl-2-(methylamino)-N-[3-(methylamino)-3-oxopropyl]pentanamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex amide with multiple amine groups. It contains a pentanamide core with two methylamino substituents and a hydrochloride group. Amides are a type of functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom. They are commonly found in many biological and synthetic materials .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine precursor with a carboxylic acid or acid chloride derivative. The exact method would depend on the specific structure and functional groups present .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple amine groups could potentially allow for hydrogen bonding, which could influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar amide and amine groups could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .Applications De Recherche Scientifique
Metabolic Pathways and Biotransformation Research on L-735,524, a potent HIV-1 protease inhibitor, highlights the significance of understanding metabolic pathways and biotransformation processes in humans. The study identified several metabolites in human urine following administration, elucidating major metabolic pathways such as glucuronidation and N-oxidation. These insights are crucial for the development of therapeutic agents and understanding their metabolism in the human body (Balani et al., 1995).
Toxicological Assessments Investigations into the biological effects of exposure to various compounds, including acrylamide and N,N-dimethylformamide (DMF), provide essential data on potential occupational hazards. Such studies aim to understand the toxicological impact of these substances on humans, contributing to safer industrial practices and the development of protective measures for workers. For example, research on acrylamide's metabolism and hemoglobin adduct formation in humans offers insights into its toxicological behavior and potential health risks (Fennell et al., 2005).
Environmental and Occupational Health Studies focusing on environmental and occupational exposure to chemicals, such as DMF, highlight the importance of monitoring and managing chemical hazards in the workplace. Research on the biotransformation of DMF in humans and rodents and the identification of urinary metabolites serves as a foundation for establishing exposure limits and safety guidelines, ensuring worker health and safety (Mráz et al., 1989).
Pharmacokinetics and Pharmacodynamics Understanding the pharmacokinetics and pharmacodynamics of compounds is essential for drug development and therapeutic application. Studies on specific inhibitors, like DPC 333, a tumor necrosis factor-α-converting enzyme inhibitor, provide valuable information on the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical substances, guiding dosage and administration recommendations (Qian et al., 2007).
Biological Monitoring Biological monitoring of workers exposed to specific chemicals, such as DMF, through the determination of urinary metabolites, highlights the significance of assessing internal exposure levels to manage health risks in occupational settings. Such research is pivotal for the implementation of safety standards and health surveillance programs in industries where chemical exposure is prevalent (Sakai et al., 1995).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-methyl-2-(methylamino)-N-[3-(methylamino)-3-oxopropyl]pentanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2.ClH/c1-5-6-9(12-2)11(16)14(4)8-7-10(15)13-3;/h9,12H,5-8H2,1-4H3,(H,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGPFAFESCFNOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N(C)CCC(=O)NC)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-(methylamino)-N-[3-(methylamino)-3-oxopropyl]pentanamide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2593135.png)
![N-(2,5-dimethylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2593136.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)

![3,4-dimethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2593141.png)






![2-(2-Chloro-6-fluorophenyl)-1-(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2593153.png)

![1-[(Tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid](/img/structure/B2593156.png)